Product packaging for 2-(3-aminophenyl)-N-cyclopropylacetamide(Cat. No.:CAS No. 1018525-62-6)

2-(3-aminophenyl)-N-cyclopropylacetamide

Cat. No.: B3073935
CAS No.: 1018525-62-6
M. Wt: 190.24 g/mol
InChI Key: DMZDYILYWMVUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Aminophenyl)-N-cyclopropylacetamide (CAS 1018525-62-6) is an organic compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . It serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The compound features both a primary aromatic amine and a cyclopropylacetamide group, providing two key sites for further chemical modification and structure-activity relationship (SAR) exploration. This compound is of significant research value as a synthetic intermediate in the development of kinase inhibitors . For instance, derivatives of 2-(3-aminophenyl)acetamide are utilized in the synthesis of pyrrolo[2,3-d]pyrimidine-based compounds, which function as potent Type II inhibitors of RET kinase . RET kinase is a important therapeutic target in oncology, particularly for RET-driven cancers such as non-small cell lung cancer (NSCLC) and thyroid cancer . The 1,3-linker pattern, enabled by the 3-aminophenyl moiety, is a key structural feature in these inhibitors, connecting the warhead that engages the kinase's hinge region with other functional groups that extend into the enzyme's back pocket . Furthermore, the cyclopropyl group is a common pharmacophore found in various bioactive molecules, including clinical candidates like LSD1 inhibitors and MEK inhibitors, where it can influence metabolic stability and binding affinity . Researchers utilize this compound as a precursor for constructing more complex molecular architectures. Its functional groups allow for diverse chemical transformations, making it a valuable scaffold in combinatorial chemistry and the synthesis of targeted compound libraries for high-throughput screening. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O B3073935 2-(3-aminophenyl)-N-cyclopropylacetamide CAS No. 1018525-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-aminophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZDYILYWMVUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Aminophenyl N Cyclopropylacetamide and Analogues

Established Synthetic Routes to the Core Structure

Precursor Chemistry and Reaction Conditions

The synthesis of the core structure of 2-(3-aminophenyl)-N-cyclopropylacetamide typically commences with the preparation of a nitrophenylacetic acid derivative. The key precursor for the aminophenyl portion of the target molecule is 2-(3-nitrophenyl)acetic acid. This compound can be synthesized through the nitration of phenylacetic acid. wikipedia.org The reaction conditions for this electrophilic aromatic substitution must be carefully controlled to favor the formation of the meta-substituted isomer.

Alternatively, more complex substituted nitrophenylacetic acids can be prepared from different starting materials. For instance, a general method involves the nitration of a 4-substituted halobenzene using a mixture of concentrated nitric acid and sulfuric acid. The resulting 2-nitro-substituted halobenzene can then undergo a series of reactions, including substitution with a cyanoacetate (B8463686) derivative followed by hydrolysis, to yield the desired 2-nitro-substituted phenylacetic acid. google.comgoogle.com

The following table summarizes representative precursor syntheses for nitrophenylacetic acid derivatives:

Starting MaterialReagents and ConditionsProductReference(s)
Phenylacetic acidHNO₃, H₂SO₄2-(3-nitrophenyl)acetic acid wikipedia.org
p-Dibromobenzene1. 95% HNO₃, 98% H₂SO₄, CH₂Cl₂2. Subsequent steps2-nitro-4-bromophenylacetic acid google.compatsnap.com
p-Difluorobenzene1. 95% HNO₃, 98% H₂SO₄, CH₂Cl₂2. Subsequent steps2-nitro-4-fluorophenylacetic acid google.com
p-Nitrobenzyl cyanideH₂SO₄, H₂O, refluxp-nitrophenyl acetic acid asianpubs.org

This table is representative and conditions may vary based on the specific substrate and desired product.

The other key precursor is cyclopropylamine (B47189). This is a commercially available reagent. However, for the synthesis of derivatized analogues, substituted cyclopropylamines may be required. These can be synthesized through various methods, including the Hofmann or Curtius rearrangement of cyclopropanecarboxamides. researchgate.netgoogle.comgoogle.com

Amide Bond Formation Strategies

With the precursors in hand, the next critical step is the formation of the amide bond between 2-(3-nitrophenyl)acetic acid and cyclopropylamine to yield N-cyclopropyl-2-(3-nitrophenyl)acetamide. This transformation is typically achieved using a coupling agent to activate the carboxylic acid.

Commonly used coupling agents for this purpose include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. wikipedia.org The reaction is generally carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (cyclopropylamine) to form the desired amide.

Below is a table of common coupling reagents used for amide bond formation:

Coupling ReagentAdditive (optional)Typical SolventGeneral Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole)DMF, DCMRoom temperature
DCC (Dicyclohexylcarbodiimide)HOBtDCM, THF0°C to room temperature
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)HOBt, HOAtDMFRoom temperature
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine)DMF, CH₃CNRoom temperature

Reduction Reactions in Aminophenyl Group Formation

The final step in the synthesis of the core structure is the reduction of the nitro group in N-cyclopropyl-2-(3-nitrophenyl)acetamide to the corresponding amine. This transformation yields the target compound, this compound.

A variety of reducing agents can be employed for this purpose, but catalytic hydrogenation is often the method of choice due to its high chemoselectivity, meaning it selectively reduces the nitro group without affecting other functional groups in the molecule. The most common catalyst for this reaction is palladium on carbon (Pd/C), and the reaction is typically carried out under an atmosphere of hydrogen gas in a solvent such as ethanol (B145695) or methanol. researchgate.netrsc.orgmit.edursc.org

Alternative reduction methods include the use of metals in acidic media, such as tin or iron in the presence of hydrochloric acid. However, these conditions are harsher and may not be suitable for substrates with acid-labile functional groups.

The following table summarizes common methods for the reduction of aromatic nitro groups:

Reagent/CatalystSolventConditionsSelectivity
H₂, Pd/CEthanol, MethanolRoom temperature, atmospheric or elevated pressureHigh
Sn, HClEthanolRefluxModerate
Fe, HCl or NH₄ClEthanol, WaterRefluxGood
Sodium borohydride (B1222165) (NaBH₄) with a catalystEthanolRoom temperatureCatalyst-dependent

Synthesis of Closely Related Structural Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships in drug discovery programs. Modifications can be introduced at two primary locations: the aminophenyl moiety and the cyclopropyl (B3062369) ring.

Modifications to the Aminophenyl Moiety

A wide range of analogues can be generated by introducing substituents on the phenyl ring. This is typically achieved by starting with appropriately substituted phenylacetic acid precursors. For example, by using a 2-nitrophenylacetic acid with additional substituents on the aromatic ring, the final product will bear these same substituents on the aminophenyl moiety. google.comgoogle.compatsnap.com

Furthermore, the aminophenyl group can be replaced with other aromatic or heteroaromatic systems. The synthesis of various acetamide (B32628) derivatives has been reported where the phenylacetic acid is coupled with different aromatic and heterocyclic amines. nih.govarchivepp.comnih.gov For instance, bioisosteric replacement of the aminophenyl ring with systems like aminopyrazoles can be explored, as these motifs are also prevalent in medicinal chemistry. nih.govresearchgate.net The Suzuki cross-coupling reaction is another powerful tool for modifying the aromatic core, allowing for the introduction of various aryl groups. mdpi.comsemanticscholar.org

Cyclopropyl Ring Derivatizations

Analogues with modified cyclopropyl groups can be synthesized by utilizing derivatized cyclopropylamines in the amide bond formation step. The synthesis of substituted cyclopropylamines can be accomplished through various routes. For example, the Curtius rearrangement of a substituted cyclopropanecarboxylic acid can provide access to a range of substituted cyclopropylamines. nih.gov

The synthesis of more complex cyclopropane-containing building blocks is an active area of research. For instance, asymmetric synthesis methods can be employed to generate enantiomerically enriched cyclopropylamine derivatives. researchgate.net Additionally, multi-step synthetic sequences can be used to construct highly functionalized cyclopropane (B1198618) rings that can then be converted to the corresponding amines for incorporation into the final acetamide structure. acs.orgnih.gov

Amide Linkage Variations

Variations in the amide linkage of this compound involve the synthesis of analogues with different N-substituents. These modifications can be achieved through standard amidation procedures, primarily by reacting 2-(3-aminophenyl)acetic acid or its activated derivatives with a diverse range of primary and secondary amines.

A common method for creating such variations is the aminolysis of activated carboxylic acids. For instance, 2-(3-aminophenyl)acetic acid can be activated using reagents like thionyl chloride or 1,1'-carbonyldiimidazole (B1668759) to form an acid chloride or an activated imidazole (B134444) intermediate, respectively. These intermediates then readily react with various cycloalkylamines or alkylamines to yield the desired N-substituted acetamide analogues. This approach allows for the introduction of a wide array of functional groups on the amide nitrogen, thereby enabling the exploration of structure-activity relationships. nih.gov

Another versatile method involves the alkylation of a primary amide. For example, 2-(3-aminophenyl)acetamide (B136893) can be deprotonated with a suitable base to form an amidate anion, which can then be alkylated with an appropriate alkyl or cycloalkyl halide. While effective, this method may require careful optimization to avoid N,N-dialkylation and other side reactions.

The synthesis of a series of N-alkyl-2-(heterocyclic-sulfanyl)acetamides has been demonstrated, showcasing the adaptability of these synthetic routes. nih.gov In these syntheses, various N-alkyl and N-allyl acetamide derivatives were prepared from the corresponding amines, indicating that similar strategies can be applied to the 2-(3-aminophenyl)acetamide scaffold to generate a library of compounds with diverse amide functionalities. nih.gov

Table 1: Examples of Amide Linkage Variations in Acetamide Synthesis

Starting Material Reagent Product Reference
[(3-R-2-oxo-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-6-yl)-thio]acetic acid Thionyl chloride, Cyclohexylamine N-cyclohexyl-2-[(3-R-2-oxo-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-6-yl)thio]acetamide nih.gov
3-R-6-thio-6,7-dihydro-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazoline-2-one potassium salt N-cyclopropyl-2-chloroacetamide N-cyclopropyl-2-[(3-R-2-oxo-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-6-yl)thio]acetamide nih.gov
2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid n-propylamine N-propyl 2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide nih.gov
2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetic acid Benzylamine N-benzyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide nih.gov

Incorporation into Larger Scaffolds and Heterocyclic Systems

The this compound moiety can serve as a building block for the construction of more complex molecules, including larger scaffolds and fused heterocyclic systems. The presence of the reactive 3-amino group on the phenyl ring provides a convenient handle for a variety of chemical transformations.

One of the primary strategies for incorporation into larger systems is through reactions involving the amino group. For instance, the amino group can act as a nucleophile in condensation reactions with various electrophiles. A notable example is the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. In this case, the aminophenyl moiety is incorporated into a thiazole (B1198619) ring, demonstrating how the core structure can be integrated into a heterocyclic system. nih.gov

Furthermore, the amino group can be diazotized and subjected to Sandmeyer-type reactions to introduce a range of substituents, or it can be used as a directing group in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions allow for the fusion of the phenyl ring to other aromatic or heterocyclic systems.

The acetamide portion of the molecule can also be utilized for incorporation into larger scaffolds. For example, the methylene (B1212753) group of the acetamide can be functionalized, or the entire 2-(3-aminophenyl)acetyl group can be appended to a larger molecular framework. The synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(heterocyclic)thio]acetamides illustrates how a complex heterocyclic system can be linked to the acetamide portion of the molecule. nih.gov

Table 2: Examples of Incorporation into Heterocyclic Systems

Core Structure Reaction Type Resulting Heterocycle Reference
3-Aminophenyl Condensation Thiazole nih.gov
2-Thio-quinazoline Alkylation with N-cycloalkyl-2-chloroacetamide Triazino[2,3-c]quinazoline nih.gov

Advanced Synthetic Strategies and Chemo-selectivity Considerations

The synthesis of analogues of this compound often requires advanced strategies to control the regioselectivity and stereochemistry of the reactions, ensuring the desired isomers are obtained in high purity.

Regioselective Synthesis Approaches

Regioselectivity is a critical consideration when performing reactions on the aminophenyl ring of this compound. The amino group is a strong activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. The acetamide group, being meta-directing, can also influence the position of substitution. Therefore, the choice of reaction conditions and reagents is crucial for controlling the regiochemical outcome.

For instance, electrophilic substitution reactions such as halogenation, nitration, or sulfonation on the 3-aminophenyl ring would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). To achieve substitution at a specific position, protecting group strategies may be employed. The amino group can be acylated to modulate its directing effect and steric hindrance, thereby favoring substitution at a particular position.

In cases where functionalization is desired at a position that is not readily accessible through electrophilic substitution, alternative strategies such as directed ortho-metalation can be employed. This involves the use of a directing group to guide a metalating agent to a specific position, followed by quenching with an electrophile.

Stereochemical Control in Synthesis

While this compound itself is not chiral, the synthesis of its analogues with a substituent at the alpha-position to the carbonyl group introduces a chiral center. In such cases, stereochemical control becomes a key aspect of the synthetic strategy.

Asymmetric synthesis of these chiral analogues can be achieved through several approaches. One method involves the use of a chiral auxiliary. For example, the 2-(3-aminophenyl)acetic acid can be coupled to a chiral auxiliary, followed by diastereoselective enolate alkylation to introduce the desired substituent at the alpha-position. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product.

Alternatively, catalytic asymmetric methods can be employed. These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of an α,β-unsaturated precursor could establish the chiral center with high enantioselectivity.

The synthesis of α-substituted indolylacetamides has been reported using acetonitriles as acetamide enolate equivalents, which could be adapted for the stereocontrolled synthesis of analogues of the target compound. rsc.org Furthermore, diastereoselective allylation has been used in the asymmetric total synthesis of natural products, demonstrating a powerful strategy for controlling stereochemistry in complex molecules. rsc.org

Table 3: Strategies for Stereochemical Control

Method Description Potential Application Reference Concept
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. Diastereoselective alkylation of a chiral imide derived from 2-(3-aminophenyl)acetic acid. researchgate.net
Catalytic Asymmetric Synthesis A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Asymmetric hydrogenation of an α,β-unsaturated acetamide precursor. N/A
Substrate-Controlled Diastereoselection An existing chiral center in the substrate directs the stereochemistry of a new chiral center. Diastereoselective functionalization of an acetamide with a chiral N-substituent. rsc.org

Mechanistic Investigations of Biological Activity

Enzyme Kinetic Studies

Determination of Kinetic Parameters

No studies reporting the determination of kinetic parameters (e.g., Km, Vmax, kcat) for the interaction of 2-(3-aminophenyl)-N-cyclopropylacetamide with any specific enzyme have been identified.

Analysis of Enzyme Inhibition Mechanisms

There is no available research that analyzes the specific mechanism of enzyme inhibition by this compound.

Competitive Inhibition

No data is available to suggest or confirm a competitive inhibition mechanism.

Uncompetitive Inhibition

No data is available to suggest or confirm an uncompetitive inhibition mechanism.

Noncompetitive Inhibition

No data is available to suggest or confirm a noncompetitive inhibition mechanism.

Evaluation of Enzyme Substrate Interactions

Specific details regarding the interaction between this compound and enzyme substrates are not documented in the available literature.

Molecular Target Identification and Validation

No studies detailing the molecular targets of this compound are presently available in the public domain. Consequently, information regarding its receptor binding profile and target engagement is unknown.

Receptor Binding Assays

Information regarding the affinity and selectivity of this compound for specific biological receptors is not available. Receptor binding assays, which are crucial for determining the binding potency (often expressed as Ki or IC50 values) of a compound to a panel of receptors, have not been published for this molecule.

Target Engagement Methodologies

There are no published studies employing target engagement methodologies to confirm the interaction of this compound with potential protein targets within a cellular context.

No data from Cellular Thermal Shift Assays (CETSA) for this compound has been found. CETSA is a powerful technique used to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. The absence of such data means there is no available information on the compound's ability to directly bind and stabilize any cellular targets.

Similarly, there is no information available from studies using InCELL Pulse or other related cell-based target engagement assays for this compound. These methods are instrumental in quantifying the extent and duration of a compound's binding to its target in a physiological cellular environment.

Investigations using quantitative mass spectrometry-based proteomics to identify the cellular targets of this compound have not been reported. This approach can provide an unbiased, proteome-wide view of a compound's interactions, and such data is currently lacking for this specific molecule.

Cellular Pathway Modulation

Due to the absence of identified molecular targets, there is no information on the modulation of any cellular pathways by this compound. Understanding how a compound affects signaling cascades and cellular processes is fundamental to elucidating its mechanism of action, but this information is not available for this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. The core of this pathway involves a three-tiered kinase cascade: RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).

MEK Kinase Activity Inhibition

MEK1 and MEK2 are dual-specificity kinases that are central to the MAPK pathway. While no direct inhibition of MEK by this compound has been reported, the broader class of small molecule kinase inhibitors often features aromatic amine structures. For instance, various isothiazole-4-carboxamidines have been explored for MEK inhibition. The general principle of MEK inhibitors involves binding to and blocking the activity of MEK, thereby preventing the phosphorylation and activation of ERK. This leads to the downstream suppression of cellular proliferation.

Ras-Raf-MEK-ERK Cascade Regulation

The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway transmitting signals from cell surface receptors to the nucleus to control gene expression. The aminophenyl moiety is a common feature in various kinase inhibitors that target components of this pathway. While specific data on this compound is lacking, compounds with an aminophenyl structure have been investigated as inhibitors of upstream kinases like FLT3, which can signal through the Ras-Raf-MEK-ERK pathway. Inhibition at any level of this cascade can disrupt the signaling flow, leading to reduced cell proliferation and survival.

Glutaminase (B10826351) Activity Modulation

Glutaminase is a key mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a crucial step in cancer cell metabolism. Inhibiting glutaminase can disrupt cancer cell growth by depleting them of a vital nutrient source. While there is no direct evidence of this compound inhibiting glutaminase, the field of glutaminase inhibitors is an active area of research. For example, aminothiazole derivatives have been identified as a chemical scaffold for glutaminase inhibition. These inhibitors often work allosterically, binding to a site distinct from the active site to modulate enzyme activity.

Epigenetic Target Modulation

Epigenetic modifications, such as histone acetylation and methylation, play a crucial role in regulating gene expression without altering the DNA sequence. Enzymes that mediate these modifications are important targets in cancer therapy.

Histone Deacetylase (HDAC) Inhibition

The N-(2-aminophenyl)-benzamide scaffold is a well-established zinc-binding group in a class of HDAC inhibitors. acs.orgnih.gov These compounds have shown potent inhibitory activity against Class I HDACs (HDAC1, HDAC2, and HDAC3). frontiersin.org The mechanism of inhibition involves the aminophenyl-benzamide moiety chelating the zinc ion in the active site of the HDAC enzyme, which is crucial for its catalytic activity. This inhibition leads to an increase in histone acetylation, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

A quantitative structure-activity relationship (QSAR) study on aminophenyl benzamide (B126) derivatives highlighted that hydrophobic characteristics and hydrogen bond donating groups are crucial for their HDAC inhibitory potency. nih.gov

Table 1: Inhibitory Activity of Selected N-(2-Aminophenyl)-benzamide Analogs against HDAC Isoforms

Compound HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM)

| NA | 95.2 | 260.7 | 255.7 |

Data sourced from studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA). frontiersin.org

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4), leading to transcriptional repression. The cyclopropylamine (B47189) moiety is a key structural feature of several known irreversible LSD1 inhibitors, such as the antidepressant tranylcypromine. These inhibitors act by forming a covalent adduct with the FAD cofactor in the active site of LSD1, thereby inactivating the enzyme.

Structure-activity relationship studies on arylcyclopropylamines have demonstrated their potential as potent and selective LSD1 inhibitors. nih.govrsc.org The design of such inhibitors often focuses on optimizing the substitution on the phenyl ring to enhance binding affinity and selectivity.

Table 2: Inhibitory Activity of Selected Arylcyclopropylamine Analogs against LSD1

Compound LSD1 IC₅₀ (nM)
Analog 1 9.8
Analog 2 77

| Analog 3 | 35 |

Data represents known cyclopropylamine-containing LSD1 inhibitors and is intended for comparative purposes. nih.gov

Blood Coagulation Factor Xa Pathway Modulation

There is no available scientific literature to indicate that this compound modulates the Blood Coagulation Factor Xa pathway. Searches for studies investigating this compound as a direct or indirect inhibitor or modulator of Factor Xa did not yield any relevant results.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

No data were found to suggest that this compound is involved in the modulation of the Phosphoinositide 3-Kinase (PI3K) pathway.

Specifically, there is no evidence in the reviewed literature to support the activity of this compound as an inhibitor of Class II Alpha PI3K (PI3K-C2α).

Structure Activity Relationship Sar Studies and Rational Design

Elucidation of Key Structural Motifs for Biological Activity

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The position of the amino group, as well as the introduction of other substituents, can significantly alter the compound's electronic properties, conformation, and ability to form key interactions with a target receptor.

For related compounds, the position of substituents on the phenyl ring has been shown to be crucial. For instance, in modeling studies of analogous structures, moving an aminomethyl group from the meta position (as in the core structure of 2-(3-aminophenyl)-N-cyclopropylacetamide) to the para position resulted in a significant decrease in predicted affinity for biological targets like MAO-B. vulcanchem.com This suggests that the meta-positioning of the amino group on the phenyl ring in this compound is likely optimal for its intended biological activity.

The introduction of other substituents can also modulate activity. SAR studies on similar scaffolds have shown that electron-withdrawing groups (e.g., trifluoromethyl, cyano) and electron-donating groups (e.g., methoxy, methyl) can have varied effects depending on their position. nih.gov Electron-withdrawing groups can sometimes enhance inhibitory activity, while the impact of electron-donating groups can be position-dependent. nih.gov

Table 1: Impact of Phenyl Ring Substitution Position on Predicted Biological Activity of Analogs
Substituent PositionExample MoietyObserved/Predicted Impact on ActivityReference
Meta (3-position)-NH₂Considered optimal for target affinity in related compounds. vulcanchem.com
Para (4-position)-NH₂Predicted to reduce target affinity compared to meta-substitution. vulcanchem.com
Para (4-position)-CN (Cyano)Can increase inhibitory activity in some scaffolds. nih.gov
Para (4-position)-CF₃ (Trifluoromethyl)May lead to higher inhibitory activity compared to electron-donating groups. nih.gov

The cyclopropyl (B3062369) group is a key feature in many biologically active molecules, prized for its unique structural and electronic properties. researchgate.net Its inclusion in this compound is significant for several reasons. The three-membered ring introduces conformational rigidity, which can be entropically favorable for binding to a receptor by reducing the degrees of freedom of the molecule. researchgate.net This rigidity helps to lock the molecule into a bioactive conformation.

Furthermore, the cyclopropyl group can enhance metabolic stability and improve membrane permeability. nih.gov In studies of analogous compounds, replacing the cyclopropyl group with larger alicyclic groups, such as a cyclohexyl ring, was shown to decrease blood-brain barrier permeability. vulcanchem.com This suggests the small, lipophilic nature of the cyclopropyl ring is advantageous for central nervous system penetration. The enhanced pi-character of its C-C bonds also allows it to participate in favorable interactions within a target's binding pocket. researchgate.net

Table 2: Comparison of N-Substituents on Pharmacokinetic Properties of Analogs
N-SubstituentKey PropertiesImpact on Permeability (Example)Reference
CyclopropylSmall, rigid, lipophilic. Enhances metabolic stability.Favorable for blood-brain barrier permeability. vulcanchem.comnih.gov
CyclohexylLarger, more flexible alicyclic group.Decreases blood-brain barrier permeability by 3.7-fold in Caco-2 models compared to cyclopropyl. vulcanchem.com
MethylSmall, acyclic alkyl group.May offer different conformational flexibility and metabolic profile. researchgate.net
t-ButylBulky alkyl group.Can provide steric hindrance, potentially increasing selectivity or metabolic stability. researchgate.net

The acetamide (B32628) linkage serves as a crucial scaffold, connecting the aromatic phenyl ring to the cyclopropylamine (B47189) moiety. The geometry and electronic nature of this linker are vital for orienting the two ends of the molecule correctly for optimal interaction with the biological target. The amide bond itself is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools to investigate SAR, offering insights that can guide the synthesis and testing of new analogs. Techniques like molecular docking and the application of bioisosteric replacement strategies are integral to modern rational drug design.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. chemprob.orgnih.gov For this compound, docking simulations can elucidate its binding mode within the active site of its target receptor. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues. mdpi.com

By docking a series of analogs, researchers can rationalize observed SAR trends. For example, docking could confirm why a meta-substituted analog has a higher binding affinity than a para-substituted one by showing a more favorable interaction with a key residue in the binding pocket. frontiersin.org The results of docking studies, often expressed as a binding energy score, help to prioritize the synthesis of novel compounds with predicted high affinity, thereby streamlining the drug discovery process. chemprob.orgfrontiersin.org The validity of a docking procedure is often confirmed when the root-mean-square deviation (RMSD) value is below 2 Å. nih.gov

In the context of this compound, several bioisosteric replacements could be considered:

Acetamide Linker: As previously mentioned, replacing the amide with a sulfonamide is a potential strategy to increase metabolic stability. vulcanchem.com Other bioisosteres for an amide bond could include a reverse amide or an ester, although these would significantly change the hydrogen bonding capabilities.

Phenyl Ring: The phenyl ring could be replaced with a bioisosteric heterocycle, such as pyridine (B92270) or thiophene. This could introduce new interaction points, alter solubility, and modify the metabolic profile.

Amino Group: The primary amine could be replaced with other hydrogen-bonding groups like a hydroxyl (-OH) or thiol (-SH) group to probe the interaction requirements at that position. u-tokyo.ac.jp

These replacements, guided by computational analysis and SAR data, allow for a systematic exploration of chemical space to design improved analogs of this compound. nih.gov

Conformational Flexibility Analysis

The conformational landscape of this compound is significantly influenced by the nature of the N-cyclopropyl amide group. Detailed spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), in conjunction with ab initio calculations, have elucidated the unique conformational behavior of secondary N-cyclopropyl amides. nih.gov

Unlike typical aliphatic secondary acetamides which predominantly exist as the Z-rotamer (trans) due to steric hindrance, N-cyclopropylacetamide exhibits a notable population of the E-rotamer (cis). nih.gov In apolar solvents, this E-rotamer can account for 16-19% of the conformational mixture. nih.gov This unusual equilibrium is a key feature of the N-cyclopropyl amide moiety and is crucial for understanding its interaction with biological targets.

Conformational Isomers of N-cyclopropylacetamide
RotamerPopulation in Apolar SolventsConformation around N-cPr Bond
Z-rotamer (trans)~81-84%Predominantly ortho
E-rotamer (cis)~16-19%

Design and Synthesis of Advanced Analogues with Modulated Biological Profiles

The rational design of advanced analogues of this compound aims to optimize its biological activity by modifying its chemical structure. This process often involves a structure-based design approach, where knowledge of the target protein's three-dimensional structure guides the synthesis of molecules with improved binding affinity and selectivity. nih.gov

One common strategy in the design of novel aminophenylacetamide derivatives is the introduction of various substituents on the phenyl ring and modifications of the acetamide moiety to explore new chemical space and enhance interactions with the target. For instance, in the development of multifunctional agents for Alzheimer's disease, a series of (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives were synthesized. nih.gov This work demonstrated that strategic modifications could impart multiple beneficial properties, such as butyrylcholinesterase inhibition and anti-neuroinflammatory effects. nih.gov

In another example, the design and synthesis of novel heterocyclic acetamide derivatives for potential analgesic and anti-inflammatory activities involved reacting substituted phenylacetic acids with various heterocyclic amines. researchgate.net This approach led to the identification of compounds with synergistic biological effects. The synthesis of such analogues typically involves standard peptide coupling reactions or the reaction of an acid chloride with an appropriate amine.

A study on 4-amino-N-(4-aminophenyl)benzamide analogues as inhibitors of DNA methylation provides further insight into the structure-activity relationships of related compounds. nih.gov Researchers synthesized a series of derivatives and found that the nature and size of aromatic or heterocyclic substituents significantly influenced the inhibitory activity. nih.gov Specifically, bicyclic substituents like quinoline (B57606) were well-tolerated, while larger tricyclic moieties such as acridine (B1665455) led to decreased activity. nih.gov This highlights the importance of steric factors in the design of potent analogues.

The following table summarizes the design strategies and outcomes for related aminophenylacetamide and benzamide (B126) analogues:

Design and Biological Activity of Advanced Analogues
Compound SeriesDesign StrategyKey FindingsReference
(4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivativesIntroduction of an oxadiazole moiety to the phenyl ring.Resulted in multifunctional agents with butyrylcholinesterase and neuroinflammation inhibitory activity. nih.gov
Heterocyclic acetamide derivativesCoupling of substituted phenylacetic acids with various heterocyclic amines.Identified compounds with synergistic anti-inflammatory and analgesic properties. researchgate.net
4-Amino-N-(4-aminophenyl)benzamide analoguesVariation of aromatic and heterocyclic substituents.Demonstrated the importance of substituent size, with bicyclic groups being optimal for activity. nih.gov

These examples underscore the iterative process of rational drug design, which involves cycles of design, synthesis, and biological evaluation to develop advanced analogues with tailored biological profiles.

In Vitro Pharmacological Profiling and Assays

Cell-Based Assays for Functional Assessment

Cell-based assays are fundamental in determining the biological activity of a test compound. They utilize living cells to assess the compound's effects on cellular processes and pathways.

High-Throughput Screening (HTS) is a key methodology in early drug discovery that allows for the rapid assessment of large numbers of chemical compounds against a specific biological target. This automated process enables the testing of hundreds of thousands of compounds in a short period, identifying "hits" that exhibit the desired activity. For 2-(3-aminophenyl)-N-cyclopropylacetamide, HTS would be employed to screen it against a diverse panel of biological targets to identify any primary biological activity. The process involves the use of robotics, sensitive detectors, and data processing software to manage the large scale of the screening.

Data Table: Representative HTS Campaign Data

No publicly available HTS data for this compound was found at the time of this writing.

Target Assay Type Activity (%)
Kinase X Biochemical Data not available
GPCR Y Cell-based Data not available

To evaluate the potential anti-cancer or cytotoxic effects of this compound, cell proliferation and growth inhibition assays are conducted. These assays measure the ability of the compound to inhibit the growth of cancer cell lines or other relevant cell types. Common methods include the MTT or alamarBlue assays, which measure metabolic activity as an indicator of cell viability. Another approach is the BrdU incorporation assay, which quantifies DNA synthesis during cell division. The results are typically expressed as the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, which is the concentration of the compound required to inhibit cell growth by 50%.

Data Table: Cell Proliferation and Growth Inhibition Data

No publicly available cell proliferation data for this compound was found at the time of this writing.

Cell Line Assay Type GI50 (µM)
MCF-7 (Breast Cancer) MTT Data not available
DU-145 (Prostate Cancer) alamarBlue Data not available

Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action. Assays are designed to investigate the impact of this compound on specific pathways, such as those involved in cell survival, apoptosis, or inflammation. Techniques like Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins. Multiplex immunoassay platforms can simultaneously measure multiple signaling molecules, providing a broader view of the compound's effects.

Data Table: Cellular Signaling Pathway Modulation

No publicly available cellular signaling data for this compound was found at the time of this writing.

Pathway Key Protein Change in Activity
MAPK/ERK p-ERK Data not available
PI3K/Akt p-Akt Data not available

Gene reporter assays are powerful tools for studying the regulation of gene expression. These assays link a specific gene's regulatory elements to a reporter gene (e.g., luciferase or green fluorescent protein). By treating cells containing this construct with this compound, it is possible to determine if the compound activates or inhibits the transcription of the gene of interest by measuring the reporter protein's activity or expression. This is particularly useful for identifying compounds that modulate the activity of specific transcription factors or nuclear receptors.

Data Table: Gene Reporter Assay Results

No publicly available gene reporter assay data for this compound was found at the time of this writing.

Target Promoter Reporter Gene Fold Induction/Repression
NF-κB Response Element Luciferase Data not available

If a compound exhibits cytotoxic activity, it is important to determine the mechanism by which it induces cell death. The primary modes of programmed cell death are apoptosis and necrosis. Apoptosis, or programmed cell death, is a highly regulated process characterized by specific morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. Assays to detect apoptosis include TUNEL staining for DNA fragmentation and flow cytometry using Annexin V to detect the externalization of phosphatidylserine. Necrosis is a form of cell death resulting from acute cellular injury and is characterized by cell swelling and lysis. The release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium is a common marker for necrosis.

Data Table: Cell Death Mechanism Analysis

No publicly available cell death mechanism data for this compound was found at the time of this writing.

Cell Line Method Apoptosis (%) Necrosis (%)
HeLa Annexin V/PI Staining Data not available Data not available

For compounds that may have immunomodulatory effects, cytokine and mediator release assays are essential. These assays measure the release of signaling molecules such as cytokines, chemokines, and other inflammatory mediators from immune cells (e.g., peripheral blood mononuclear cells) in response to treatment with the compound. This is particularly important for predicting the potential for adverse inflammatory reactions. Multiplex immunoassay technologies, such as Luminex or ELISA arrays, are commonly used to simultaneously quantify a panel of different cytokines and chemokines.

Data Table: Cytokine Release Profile

No publicly available cytokine release data for this compound was found at the time of this writing.

Cytokine Cell Type Concentration (pg/mL)
TNF-α PBMCs Data not available
IL-6 Macrophages Data not available

Information regarding "this compound" is not publicly available.

Following a thorough and extensive search of scientific databases, patent literature, and other scholarly resources, no specific data or research articles were found for the chemical compound "this compound."

This absence of information prevents the creation of a scientifically accurate article detailing its in vitro pharmacological profiling and biochemical assays as requested. The strict requirement to focus solely on this compound and adhere to the provided detailed outline cannot be fulfilled without foundational research data.

It is possible that this compound is a novel entity that has not yet been described in published literature, is part of proprietary research that has not been disclosed, or may be referred to by a different nomenclature. Without any publicly accessible data, any attempt to generate the requested content would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Therefore, the requested article on "this compound" cannot be generated at this time.

Preclinical Animal Model Research and Translational Relevance

Selection and Validation of Relevant Animal Models

In Vivo Efficacy Studies in Preclinical Disease Models

In vivo efficacy studies in preclinical models like the EAE model are crucial for determining the therapeutic potential of 2-(3-aminophenyl)-N-cyclopropylacetamide. In such studies, the compound would be administered to animals after the onset of clinical signs of disease to assess its therapeutic effect.

Key efficacy endpoints in these studies include the daily monitoring of clinical scores, which grade the severity of paralysis. A significant reduction in the mean clinical score in the treated group compared to the vehicle-treated group would indicate efficacy. Further assessments often include histological analysis of the spinal cord and brain to quantify the extent of immune cell infiltration and demyelination. A reduction in these pathological features provides further evidence of the compound's therapeutic benefit. Additionally, the measurement of biomarkers associated with neuroinflammation and neurodegeneration, such as pro-inflammatory cytokines and neurofilament light chain (NfL) in the plasma or cerebrospinal fluid, can provide quantitative measures of the compound's biological activity.

Table 2: Representative In Vivo Efficacy Endpoints for a RIPK1 Inhibitor in an EAE Model

Efficacy EndpointMeasurementExpected Outcome with Effective Treatment
Clinical Disease Score Daily scoring of paralysis (0-5 scale)Reduction in mean and peak clinical scores.
Body Weight Daily measurementAttenuation of disease-induced weight loss.
CNS Inflammation Histological analysis of immune cell infiltrationReduced number of inflammatory foci in the spinal cord and brain.
Demyelination Histological staining (e.g., Luxol Fast Blue)Preservation of myelin in the CNS of treated animals.
Neurofilament Light Chain (NfL) ELISA or Simoa assay of plasma/CSFReduction in circulating NfL levels, indicating reduced axonal damage.

Assessment of Compound Distribution and Bioavailability in Tissues

A critical aspect of the preclinical evaluation of a CNS-targeted therapeutic is the assessment of its distribution and bioavailability in relevant tissues, particularly the brain and spinal cord. For this compound to exert its therapeutic effect in neuroinflammatory conditions, it must efficiently cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the site of action.

Pharmacokinetic (PK) studies are conducted in preclinical species to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies involve administering the compound through various routes and measuring its concentration in plasma and different tissues over time. For CNS-active compounds, the brain-to-plasma concentration ratio is a key metric for assessing BBB penetration. Good oral bioavailability is also a desirable characteristic for convenient administration in a clinical setting.

Table 3: Illustrative Pharmacokinetic Parameters for a CNS-Penetrant RIPK1 Inhibitor

ParameterDescriptionIllustrative Value
Oral Bioavailability (F%) The fraction of an orally administered dose that reaches systemic circulation.> 30%
Plasma Half-life (t½) The time required for the plasma concentration of the drug to reduce by half.4-8 hours
Brain-to-Plasma Ratio The ratio of the drug concentration in the brain to that in the plasma at a given time point.> 0.5
Cmax (Plasma) The maximum concentration of the drug in the plasma after administration.Varies with dose
Tmax (Plasma) The time at which Cmax is reached.1-2 hours

Methodologies for In Vivo Target Engagement Assessment

Confirming that a drug candidate interacts with its intended molecular target in a living organism is a critical step in drug development. This process, known as target engagement, provides a crucial link between the pharmacokinetic profile of a compound and its pharmacodynamic effects. For this compound, demonstrating target engagement with RIPK1 in relevant tissues is essential to validate its mechanism of action in vivo.

Application of CETSA in Animal Tissues

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in cells and tissues. This method is based on the principle that the binding of a ligand, such as a drug, to its target protein alters the protein's thermal stability.

In the context of preclinical studies with this compound, CETSA can be applied to tissues harvested from treated animals. Tissue homogenates are subjected to a temperature gradient, and the amount of soluble RIPK1 remaining at each temperature is quantified, typically by western blotting or mass spectrometry. An increase in the melting temperature of RIPK1 in tissues from drug-treated animals compared to vehicle-treated animals provides direct evidence of target engagement. This technique can be used to establish a dose- and time-dependent relationship for target engagement in various tissues, including the brain, spinal cord, and peripheral organs.

Table 4: Principles of Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement

StepDescriptionRationale
1. In Vivo Dosing Animals are treated with the test compound or vehicle.To allow for drug distribution and binding to the target protein in tissues.
2. Tissue Harvesting and Lysis Tissues of interest are collected and homogenized to release cellular proteins.To prepare samples for thermal stability analysis.
3. Heat Challenge Aliquots of the tissue lysates are heated to a range of temperatures.To induce thermal denaturation and aggregation of proteins.
4. Separation of Soluble and Aggregated Proteins The heated samples are centrifuged to separate the soluble protein fraction from the aggregated fraction.To isolate the thermally stable, non-denatured proteins.
5. Quantification of Soluble Target Protein The amount of the target protein (RIPK1) in the soluble fraction is quantified.Ligand-bound protein will be more stable and remain in the soluble fraction at higher temperatures.
6. Data Analysis A melting curve is generated by plotting the amount of soluble protein as a function of temperature.A shift in the melting curve to higher temperatures indicates target engagement.

Other In Vivo Biomarker Approaches

Beyond CETSA, other biomarker approaches can be employed to assess the in vivo target engagement and pharmacodynamic activity of this compound. These methods often involve measuring the modulation of downstream signaling events or pathophysiological markers.

One key biomarker for RIPK1 engagement is the phosphorylation status of RIPK1 itself at specific serine residues. Inhibition of RIPK1 kinase activity by this compound should lead to a reduction in autophosphorylation of RIPK1. This can be measured in tissue lysates using specific antibodies against phosphorylated RIPK1.

Furthermore, the levels of downstream inflammatory mediators that are regulated by RIPK1 signaling can serve as pharmacodynamic biomarkers. For instance, a reduction in the expression of pro-inflammatory cytokines and chemokines in the CNS of treated animals in the EAE model would provide indirect evidence of target engagement and functional activity. In addition, non-invasive imaging techniques, such as positron emission tomography (PET), could potentially be developed with specific tracers to visualize and quantify RIPK1 expression or activity in the living brain.

Table 5: Summary of In Vivo Biomarker Approaches for RIPK1 Inhibitors

Biomarker ApproachAnalyte/MethodRationale
Direct Target Phosphorylation Western blot or ELISA for phosphorylated RIPK1 (p-RIPK1) in tissue lysates.Inhibition of RIPK1 kinase activity will reduce its autophosphorylation.
Downstream Signaling Molecules Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines in CNS tissue.RIPK1 inhibition is expected to suppress the production of these inflammatory mediators.
Neuroinflammation Imaging PET imaging with tracers for activated microglia or astrocytes.Reduction in neuroinflammation in response to treatment can be visualized and quantified.
Cell Death Markers Measurement of markers of necroptosis or apoptosis in tissues.RIPK1 inhibition should protect against specific forms of programmed cell death.

Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is instrumental in elucidating the precise arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR), allowing for the unequivocal assembly of the molecular framework.

For 2-(3-aminophenyl)-N-cyclopropylacetamide, ¹H NMR would reveal distinct signals corresponding to the protons on the aminophenyl ring, the cyclopropyl (B3062369) group, and the acetamide (B32628) backbone. The aromatic protons would typically appear in the downfield region (around 6.5-7.5 ppm), with their splitting patterns indicating their relative positions on the phenyl ring. The protons of the cyclopropyl ring would exhibit complex splitting patterns in the upfield region (typically 0.5-1.0 ppm), and the methylene (B1212753) (-CH2-) protons of the acetamide group would likely appear as a singlet or a multiplet in the mid-field region.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shift of each unique carbon atom. This provides a carbon map of the molecule, confirming the presence of the aromatic ring, the cyclopropyl group, the amide carbonyl, and the methylene carbon.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic C-H6.5 - 7.5Multiplet4H
Amine N-H~3.5 (broad)Singlet2H
Methylene CH~3.4Singlet2H
Cyclopropyl N-CH 2.6 - 2.8Multiplet1H
Amide N-H~8.0 (broad)Singlet1H
Cyclopropyl CH0.5 - 0.9Multiplet4H

Mass Spectrometry for Compound Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with chromatographic separation techniques, it becomes a highly sensitive and selective tool for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. For a molecule like this compound, direct analysis by GC-MS might be challenging due to its polarity and potential for thermal degradation in the heated injector port. nist.gov To overcome this, derivatization—chemically modifying the compound to increase its volatility and stability—is often employed. However, if the compound is sufficiently stable, GC-MS can provide a clean separation from volatile impurities and a clear mass spectrum for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique for non-volatile or thermally labile compounds like this compound. nih.govmdpi.com The compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows the molecule to be ionized intact, typically by protonation to form the [M+H]⁺ ion. nih.gov The molecular weight of this compound is 190.24 g/mol , so a prominent signal at an m/z of 191.25 would be expected in the mass spectrum under positive ionization mode. appchemical.com Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which is particularly useful for quantifying trace levels of the compound. mdpi.com

Interactive Table 2: Expected Mass Spectrometry Data for this compound

Technique Ionization Mode Expected Parent Ion (m/z) Key Fragment Ions (Predicted)
LC-MSESI (+)191.25 [M+H]⁺134 (loss of cyclopropylamine), 106 (aminobenzyl fragment)
GC-MS (if stable)EI190 [M]⁺Fragmentation pattern would depend on ionization energy.

Chromatographic Methods for Purity and Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds in research and quality control settings. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. researchgate.net In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.combsu.edu.eg

The compound and any impurities are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule will absorb UV light. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. This method can be validated to be highly sensitive, specific, and accurate for routine analysis. nih.gov

Interactive Table 3: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Water and Acetonitrile (with additives like formic acid for better peak shape) sielc.com
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Patent Landscape Analysis from an Academic Perspective

Overview of Patent Applications Involving the Compound as an Intermediate or Active Entity

A thorough review of the patent landscape indicates that 2-(3-aminophenyl)-N-cyclopropylacetamide is predominantly cited as a synthetic intermediate rather than a final active pharmaceutical ingredient (API). Its structure represents a valuable scaffold for the elaboration into more complex molecules with therapeutic potential. Notably, patent documents from pharmaceutical companies and research institutions feature derivatives of this compound in their claims and examples.

Patent/Application NumberAssignee/ApplicantFocus of the PatentRole of this compound Moiety
US8524717B2Oregon Health & Science UniversityOxidase inhibitors and their useImplied intermediate for histone demethylase inhibitors
WO2012135113A2Oryzon Genomics S.A.Cyclopropylamines as LSD1 inhibitorsKey structural component of the claimed inhibitors
CA2400116A1Sanofi-SynthelaboAzetidine derivatives and their pharmaceutical compositionsPart of the broader class of claimed phenyl-N-cyclopropylacetamide derivatives

Analysis of Structural Claims and Biological Utilities in Patent Literature

The patent literature reveals a consistent theme in the utilization of the this compound scaffold. The structural claims in these patents are typically broad, encompassing a genus of related compounds. These claims often define a core structure, with variable substitution patterns allowed at different positions. The 3-amino group on the phenyl ring is a common point of diversification, allowing for the attachment of various side chains and functional groups to modulate the biological activity, selectivity, and pharmacokinetic properties of the final compounds.

The primary biological utility associated with derivatives of this compound is the inhibition of histone demethylases, particularly Lysine-Specific Demethylase 1 (LSD1/KDM1A). google.comgoogle.com This enzyme plays a crucial role in epigenetic regulation and has emerged as a significant target in oncology and for the treatment of neurodegenerative diseases. google.com The cyclopropylamine (B47189) moiety is a known pharmacophore for the irreversible inhibition of LSD1, and its incorporation into molecules derived from this compound is a key feature of the patented inventions. The patent claims often cover the use of these compounds for the treatment of cancers and other conditions characterized by aberrant gene expression. google.com

Claimed Structural FeatureDisclosed Biological UtilityTherapeutic Area
Cyclopropylamine moietyInhibition of histone demethylase LSD1/KDM1A google.comgoogle.comOncology google.com
Substituted phenyl ringModulation of target binding and selectivityNeurodegenerative diseases google.com
Acetamide (B32628) linkerScaffold for molecular elaborationVarious proliferative diseases

Implications for Future Research Directions and Intellectual Property Considerations

The patent landscape for this compound and its derivatives has significant implications for future research and intellectual property (IP) strategies in the chemical and pharmaceutical sciences. chemicalindustryjournal.co.uk For academic and industrial researchers, this landscape highlights the established interest in the N-cyclopropylacetamide scaffold for targeting specific enzyme classes. Future research could focus on developing novel derivatives with improved potency, selectivity, or pharmacokinetic profiles. There is also an opportunity to explore new synthetic routes to this intermediate that may be more efficient or cost-effective.

From an IP perspective, the existing patents create a landscape that must be carefully navigated. profwurzer.com While the core intermediate itself may not be explicitly patented, its use in the synthesis of patented final products is protected. This means that researchers developing new compounds based on this scaffold must be mindful of existing "freedom to operate" issues. chemicalindustryjournal.co.uk A key strategy for securing new IP in this area would be to focus on novel modifications of the core structure that lead to demonstrably superior and non-obvious properties. ijsr.net

The patenting of chemical intermediates can be complex. While an intermediate that is novel, non-obvious, and useful can be patentable, its utility must often be independent of its role in producing a single final product. jacobacci.com For a compound like this compound, its value is intrinsically linked to its potential for conversion into a range of biologically active molecules. Therefore, IP strategies may focus on patenting the synthetic methods for producing the intermediate or protecting novel classes of final products derived from it. ijsr.netbailey-walsh.com This approach provides a layered IP portfolio that can be more robust and difficult for competitors to circumvent. bailey-walsh.com

Q & A

Q. What are the key steps and parameters in synthesizing 2-(3-aminophenyl)-N-cyclopropylacetamide?

Methodological Answer: Synthesis involves acylation of 3-aminophenyl precursors with cyclopropylamine derivatives. Critical parameters include:

  • Temperature : Maintained between 60–80°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Stoichiometry : Excess cyclopropylamine ensures complete conversion. Purification via column chromatography (ethyl acetate/hexane gradients) achieves >95% purity. Analogous acetamide syntheses highlight the importance of inert atmospheres (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm) and acetamide carbonyl (δ ~170 ppm).
  • FTIR : Identifies amide C=O stretching (~1650 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ = 219.1364). Comparative DFT simulations (B3LYP/6-311G**) align spectral data with theoretical predictions .

Q. How is solubility profiling conducted for this compound?

Methodological Answer:

  • Gravimetric Analysis : Incremental addition to solvents (ethanol, DMSO) under controlled temperatures (25°C, 40°C) to determine saturation points.
  • UV-Vis Spectroscopy : Quantifies solubility via Beer-Lambert law at λ_max (~260 nm).
  • Hansen Solubility Parameters : Predicts solvent compatibility (δD = 18.1, δP = 4.3, δH = 8.2) for polar aprotic solvents .

Q. What chromatographic methods are optimal for quantifying this compound in mixtures?

Methodological Answer:

  • Reverse-Phase HPLC : C18 column (5 µm, 250 mm × 4.6 mm), mobile phase (acetonitrile:water + 0.1% TFA), UV detection at 254 nm.
  • Validation Criteria : Linearity (R² > 0.995), precision (%RSD < 2%), recovery (95–105%).
  • GC-MS : Suitable for volatile derivatives after silylation .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-311G** level models HOMO-LUMO gaps (e.g., 4.2 eV) to identify reactive sites.
  • MESP Analysis : Highlights nucleophilic regions (amine group) and electrophilic zones (cyclopropyl ring).
  • Solvent Effects : Polarizable Continuum Model (PCM) simulates solvation energies in water and DMSO .

Q. What factorial design strategies optimize synthesis yield and purity?

Methodological Answer:

  • 2³ Factorial Design : Evaluates temperature (60°C vs. 80°C), solvent ratio (DMF vs. THF), and catalyst (0.1% vs. 0.5% Pd/C).
  • Response Surface Methodology (RSM) : Maximizes yield (85–92%) by optimizing interactions (e.g., temperature × solvent).
  • ANOVA : Confirms significance (p < 0.05) of factors, reducing experimental runs by 50% .

Q. How is thermal stability assessed, and what degradation pathways are identified?

Methodological Answer:

  • TGA/DSC : Heating at 10°C/min in N₂ reveals decomposition onset at ~220°C.
  • HPLC-MS : Identifies degradation products (e.g., cyclopropane cleavage fragments at m/z 98).
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks confirms compound integrity when stored at -20°C .

Q. What methodologies evaluate binding interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.5 × 10⁴ M⁻¹s⁻¹, kd = 0.02 s⁻¹).
  • Molecular Docking : AutoDock Vina predicts binding poses in kinase active sites (binding energy = -8.2 kcal/mol).
  • Competitive Assays : ANS fluorescence quenching confirms hydrophobic pocket occupancy .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal. Compliance with institutional Chemical Hygiene Plans is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-aminophenyl)-N-cyclopropylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-aminophenyl)-N-cyclopropylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.